
Dinitrooxylead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dinitrooxylead (DNOL) is a chemical compound that has been used in scientific research for several decades. DNOL is a potent inhibitor of the enzyme, delta-aminolevulinic acid dehydratase (ALAD), which is involved in the heme biosynthesis pathway. The inhibition of ALAD by DNOL leads to the accumulation of toxic intermediates, resulting in biochemical and physiological effects.
Scientific Research Applications
Microtubule Depolymerization in Plant Cells
Dinitroanilines, including dinitrooxylead, are known for their action in depolymerizing plant microtubules. This process leads to chromosome doubling in plants, as demonstrated in a study on Rosa species. The study showed that dinitroaniline herbicides like trifluralin, oryzalin, and amiprophosmethyl (APM) were effective in inducing chromosome doubling in Rosa hybrids, with varying effectiveness based on concentration and exposure time (Khosravi et al., 2008).
Inhibition of Microtubulin Synthesis
Dinitroaniline herbicides, a group that includes dinitrooxylead, function by inhibiting cell division through the prevention of microtubulin synthesis. This mechanism is not only significant in plant biology but also has implications in non-target organisms like aquatic species. A study revealed that dinitramine, a dinitroaniline herbicide, caused developmental toxicity in zebrafish embryos, including abnormal cardiac development and suppression of vessel formation (Park et al., 2021).
Targeting Plant and Parasite Tubulin
Dinitroanilines selectively target plant cell α-tubulin, promoting microtubule depolymerization. This selectivity makes them useful as herbicides. Interestingly, dinitroanilines also affect microtubules in eukaryotes that have evolved from photosynthetic ancestors, such as certain parasites. A study combining in silico and assay-based approaches identified dinitroaniline compounds that could inhibit plant tubulin assembly and showed moderate cytotoxic activity towards parasites like Toxoplasma gondii and Plasmodium falciparum (Soleilhac et al., 2018).
properties
CAS RN |
18256-98-9 |
|---|---|
Product Name |
Dinitrooxylead |
Molecular Formula |
N2O6Pb Pb(NO3)2 Pb(NO3)2 N2O6P |
Molecular Weight |
331 g/mol |
IUPAC Name |
dinitrooxylead |
InChI |
InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 |
InChI Key |
RLJMLMKIBZAXJO-UHFFFAOYSA-N |
impurities |
Impurities typically present in the reagent grade incl copper, iron and chloride ... |
SMILES |
[N+](=O)([O-])O[Pb]O[N+](=O)[O-] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] |
Color/Form |
White or colorless translucent crystals Colorless, cubic crystals |
density |
4.53 at 68 °F (USCG, 1999) 4.53 g/cu cm Relative density (water = 1): 4.6 |
melting_point |
470 °C |
Other CAS RN |
10099-74-8 |
physical_description |
Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. DryPowder; Liquid; PelletsLargeCrystals WHITE OR COLOURLESS CRYSTALS. |
Pictograms |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
solubility |
Slightly soluble in ethanol 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C 59.7 g/100 cu cm of water at 25 °C Solubility in water, g/100ml at 20 °C: 52 |
synonyms |
lead (2+) nitrate lead nitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




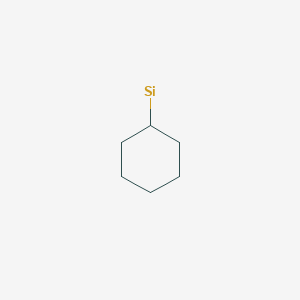
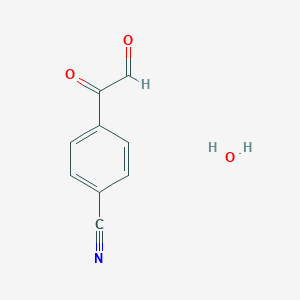
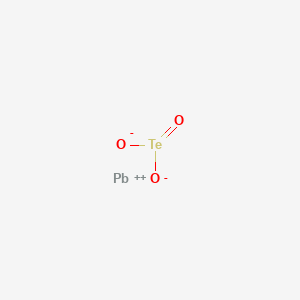
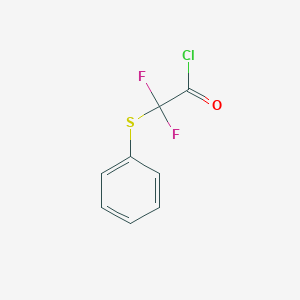
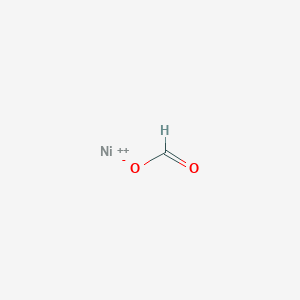

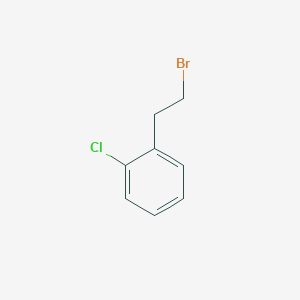
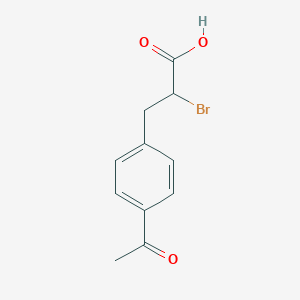
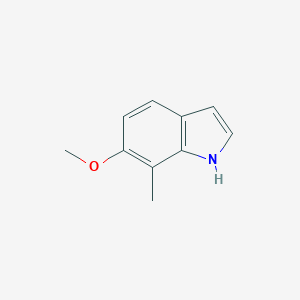
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)